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Compound of Interest |

4-
Compound Name: [(Cyclopropylmethoxy)methyljcycl

ohexan-1-amine

CAS No.: 919799-84-1

Cat. No. B1400785

Executive Summary

This technical guide details the synthesis of trans-4-
[(cyclopropylmethoxy)methyl]cyclohexan-1-amine (CAS: 919799-84-1), a critical building
block in the development of kinase inhibitors and GPCR modulators. The protocol prioritizes
the trans-isomer stereocontrol, utilizing trans-4-aminocyclohexanecarboxylic acid as the
starting material. The route employs a robust four-step sequence: amine protection, carboxylic
acid reduction, Williamson ether synthesis, and acidolytic deprotection.

Target Audience: Medicinal Chemists, Process Development Scientists. Core Strategy: Linear
synthesis with stereochemical retention.

Part 1: Retrosynthetic Analysis & Strategic Logic

The structural challenge lies in the 1,4-trans-disubstitution of the cyclohexane ring and the
stability of the cyclopropylmethyl ether moiety.

Structural Disconnection

e Primary Disconnection: The ether linkage (
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bond).

e Secondary Disconnection: The amine protecting group (

bond).

o Stereochemical Anchor: The 1,4-trans configuration is thermodynamically stable but must be
preserved. We utilize the commercially available trans-4-aminocyclohexanecarboxylic acid to
lock this geometry early.

Pathway Visualization

The following diagram outlines the logical flow from target to starting material.
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Starting Material:

trans-4-Aminocyclohexanecarboxylic Acid

1. Protection (Boc20)
2. Reduction (Mixed Anhydride)

Intermediate 2:
N-Boc-4-(hydroxymethyl)cyclohexylamine

Etherification
NaH, CPM-Br)

Intermediate 1:
N-Boc-4-[(cyclopropylmethoxy)methyl]cyclohexylamine

Deprotection
HCl/Dioxane)

Target:

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

Figure 1: Retrosynthetic Analysis of CAS 919799-84-1

Click to download full resolution via product page
Figure 1: Retrosynthetic logic prioritizing the retention of trans-stereochemistry.

Part 2: Detailed Synthetic Protocol

This section provides a self-validating experimental protocol. Each step includes "Process
Checkpoints" to ensure quality before proceeding.

Step 1: N-Protection of trans-4-
Aminocyclohexanecarboxylic Acid
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Objective: Mask the nucleophilic amine to prevent interference during reduction and alkylation.

o Reagents:trans-4-Aminocyclohexanecarboxylic acid (1.0 eq), Di-tert-butyl dicarbonate
(Bocz0, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).

e Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc20.
Protocol:

o Dissolve trans-4-aminocyclohexanecarboxylic acid (14.3 g, 100 mmol) in 100 mL of 1N
NaOH and 100 mL of 1,4-dioxane.

e Cool to 0°C. Dropwise add a solution of Boc20 (24.0 g, 110 mmol) in 50 mL dioxane.
e Warm to room temperature (RT) and stir for 12 hours.

e Workup: Concentrate to remove dioxane. Acidify the aqueous residue to pH 2-3 with 1N HCI
(precipitate forms).

Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.

Parameter Specification
Yield 90-95%
Appearance White crystalline solid

] 1H NMR: Disappearance of free amine signals;
Checkpoint ]
appearance of t-Butyl singlet (~1.44 ppm).

Step 2: Reduction to N-Boc-4-
(hydroxymethyl)cyclohexylamine

Objective: Convert the carboxylic acid to a primary alcohol without reducing the carbamate
(Boc) group. Expert Insight: Use the Mixed Anhydride Method (Isobutyl chloroformate/NaBHa4).
This is safer and more chemoselective than LiAlH4 and cleaner than Borane-THF for this
specific substrate.
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e Reagents: N-Boc-acid (from Step 1), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine
(NMM, 1.1 eq), NaBHa4 (2.5 eq), THF/MeOH.

Protocol:
e Dissolve N-Boc-acid (24.3 g, 100 mmol) in dry THF (250 mL) under Nitrogen. Cool to -15°C.
e Add NMM (11.1 g, 110 mmol).

e Add Isobutyl chloroformate (15.0 g, 110 mmol) dropwise, maintaining temp < -10°C. Stir for
30 min (formation of mixed anhydride).

« Filter off the NMM-HCI salt rapidly (optional but cleaner) or proceed directly.
e Add NaBHa (9.5 g, 250 mmol) in one portion.
e Dropwise add Methanol (50 mL) over 30 mins at 0°C (vigorous gas evolution!).

o Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organic layer with brine, dry
over MgSQa, and concentrate.

Parameter Specification

Yield 85-90%

IR: Disappearance of Acid C=0 (1700 cm™1

Checkpoint
broad); Appearance of Alcohol O-H (3400 cm™1).

Step 3: Etherification (The Critical Step)

Objective: Install the cyclopropylmethyl group via Williamson Ether Synthesis. Critical Control:
Temperature control is vital to prevent NaH-mediated decomposition of the Boc group (though
Boc is generally stable to NaH at RT).

» Reagents: N-Boc-alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq),
(Bromomethyl)cyclopropane (1.2 eq), TBAI (0.1 eq, catalyst), DMF (anhydrous).

Protocol:
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e Dissolve N-Boc-alcohol (11.5 g, 50 mmol) in anhydrous DMF (100 mL) under Argon. Cool to
0°C.

e Add NaH (3.0 g, 75 mmol) portion-wise. Stir at 0°C for 30 min until Hz evolution ceases.

e Add TBAI (1.8 g, 5 mmol) followed by (Bromomethyl)cyclopropane (8.1 g, 60 mmol)
dropwise.

o Allow to warm to RT and stir for 16 hours.

o Workup: Carefully quench with ice-water. Extract with Et20 (3x) (Ether is preferred to remove
DMF).

« Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Parameter Specification
Yield 70-80%

) Over-alkylation (unlikely on secondary
Key Risk

carbamate) or elimination of alkyl halide.

1H NMR: New doublet at ~3.3 ppm (O-CHz-

Checkpoint
Cyclopropyl).

Step 4: Deprotection to Final Amine

Objective: Removal of the Boc group to release the primary amine.

» Reagents: 4M HCI in Dioxane.

Protocol:

o Dissolve the ether intermediate (10 mmol) in 1,4-dioxane (10 mL).
e Add 4M HCI in Dioxane (10 mL, 40 mmol). Stir at RT for 2-4 hours.

e |solation: Dilute with Et20. The product precipitates as the Hydrochloride salt.
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e Filter the solid, wash with Et20O, and dry.

Part 3: Data Visualization & Workflows
Synthesis Workflow

The following diagram details the operational flow, including critical reagents and conditions.

s N LN N

Step 1 Protection Yield: 95% Step 2: Reduction Yield: 88% Step 3: Alkylation Yield: 75% Step 4: Deprotection Yield: 98% Final Product
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Figure 2: Linear Synthesis Workflow of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow with expected yields.

Quantitative Summary Table

Critical
Step Reaction Type  Key Reagents Expected Yield
Parameter
1 Amine Protection  Boc20, NaOH pH control > 9 95%
) ] ) Temp < -10°C
Mixed Anhydride  i-BuOCOCI, ]
2 ) (Anhydride 88%
Reduction NaBHa4 ]
formation)
o NaH, CPM-Br, Anhydrous
3 Williamson Ether . 75%
DMF conditions
] ) ) Complete gas
4 Acidolysis HCl/Dioxane 98%

evolution

Part 4: Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized material, the following analytical signatures
must be verified.

NMR Diagnostic Signals (400 MHz, DMSO-d6)
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e Cyclopropyl Ring: High field multiplets at 0.2 - 0.5 ppm (4H).
o Ether Linkage: Doublet at ~3.25 ppm (

) and Doublet at ~3.20 ppm (

).
e Cyclohexane Core: Broad multiplets 1.0 - 1.9 ppm.

o Amine: Broad singlet (exchangeable) or Ammonium signal at ~8.0 ppm (if HCI salt).

o Stereochemistry: The trans configuration is typically confirmed by the coupling constant of
the H1 proton (axial-axial coupling > 10 Hz) or by NOE experiments between H1 and H4.

Safety Considerations

o Sodium Hydride (NaH): Pyrophoric. Use mineral oil dispersion and wash with hexane only if
strictly necessary. Quench excess NaH with solid NH4Cl or isopropanol before adding water.

o (Bromomethyl)cyclopropane: Alkylating agent. Potentially genotoxic. Handle in a fume hood.

« Isobutyl Chloroformate: Moisture sensitive. lachrymator.
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Available at: [https://www.benchchem.com/product/b1400785#synthesis-of-4-
cyclopropylmethoxy-methyl-cyclohexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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